フタリド

概要

説明

Fthalide is a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . They are divided into two structural groups, the monomeric and dimeric phthalides, and are known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America .

Synthesis Analysis

Fthalide synthesis involves various chemical transformations of monomeric phthalides, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . A practical and efficient method has been established for the direct oxidative lactonization of the C(sp3)–H bonds relying on visible-light-induced photoredox catalysis .

Molecular Structure Analysis

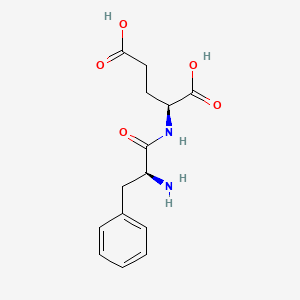

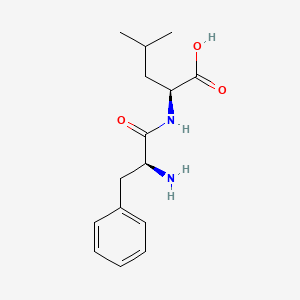

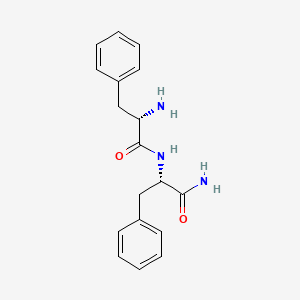

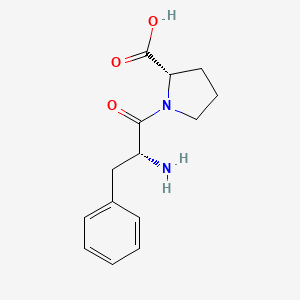

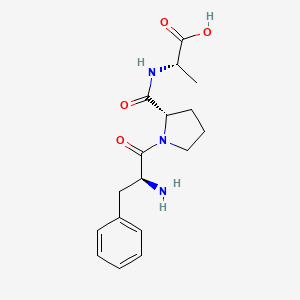

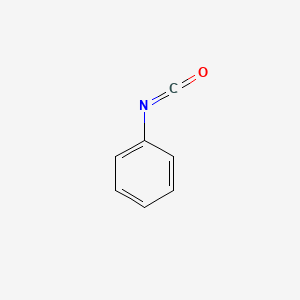

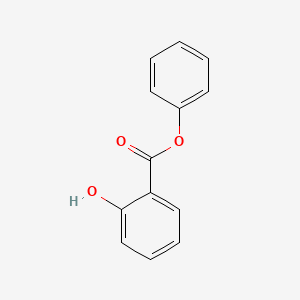

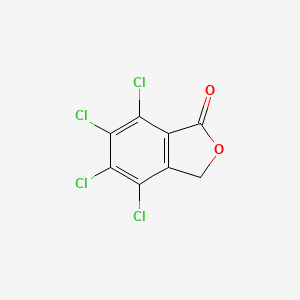

Fthalide has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da . It is divided into two structural groups, the monomeric and dimeric phthalides .

Chemical Reactions Analysis

Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . Some intramolecular condensations and differentiated cyclizations of the dimeric phthalides have been carried out, providing evidence for the particular chemical reactivity of these compounds .

Physical And Chemical Properties Analysis

Fthalide has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da .

科学的研究の応用

生物活性天然物の合成

フタリドは、重要な生物活性天然物の開発に重要な役割を果たしています . フタリドの一種である3-置換フタリドは、その魅力的な生物活性により重要な分子です . これらは、ラセミ体およびキラルな3-置換フタリドの合成に使用され、フタリドベースまたは類似の分子アーキテクチャの合成のための新しい戦略の開発に不可欠です .

農薬定量

フタリドは、精米粉中の農薬の定量に使用されます . 液体クロマトグラフィー-ドーパント支援大気圧光イオン化質量分析法を含む方法が、フタリドを含む4つの異なる農薬を定量するために適用されます .

抗菌作用

フタリドは、抗菌作用を持つことがわかっています . これにより、抗菌剤の開発に役立ちます。

抗真菌作用

抗菌作用に加えて、フタリドは抗真菌作用も示します . これにより、真菌感染症に対する戦いで貴重な化合物になります。

殺虫剤としての用途

フタリドは、殺虫作用を持つことがわかっています . これにより、害虫駆除に使用する可能性のある候補となります。

抗炎症作用

フタリドは抗炎症作用があります . この特性により、抗炎症薬の開発のための潜在的な化合物となります。

細胞毒性作用

フタリドは、細胞毒性作用を持つことがわかっています . この特性により、がんや異常な細胞増殖を伴う他の疾患の治療法の開発に役立つ可能性があります。

発散指向性合成

フタリドは、発散指向性合成のビルディングブロックとして使用されます . このプロセスは、単一の出発物質からさまざまな化合物を生成するために使用され、フタリドは合成化学の分野で汎用性の高いツールになります .

作用機序

Target of Action

Fthalide primarily targets the melanin biosynthesis pathway in certain fungi . It acts as a hydroxynaphthalene reductase inhibitor , a key enzyme involved in the melanin biosynthesis process .

Mode of Action

Fthalide interacts with its target, the hydroxynaphthalene reductase, by blocking the reduction reactions from 1,3,6,8-tetrahydroxynaphthalene to scytalone and from 1,3,8-trihydroxynaphthalene to vermelone . This interaction disrupts the normal function of the enzyme, thereby inhibiting the melanin biosynthesis process .

Biochemical Pathways

The primary biochemical pathway affected by Fthalide is the melanin biosynthesis pathway . By inhibiting the hydroxynaphthalene reductase, Fthalide disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone . This disruption affects the downstream effects of the pathway, leading to a decrease in melanin production .

Result of Action

The molecular and cellular effects of Fthalide’s action primarily involve the disruption of melanin biosynthesis . By inhibiting the hydroxynaphthalene reductase, Fthalide prevents the production of melanin, a crucial component for the survival and virulence of certain fungi . This leads to the inhibition of fungal growth and development .

Safety and Hazards

特性

IUPAC Name |

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)